2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused imidazo-pyrimidine ring system with substituted phenyl groups. It has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with substituted benzaldehydes, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridine
- **2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazine
- **2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]triazine
Uniqueness
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C19H15ClN4 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H15ClN4/c1-13-6-2-3-9-16(13)22-18-17(14-7-4-8-15(20)12-14)23-19-21-10-5-11-24(18)19/h2-12,22H,1H3 |
InChI Key |
JSYGDDCRPLVETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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